molecular formula C13H14N2O4 B4651395 N-allyl-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide

N-allyl-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide

Cat. No. B4651395
M. Wt: 262.26 g/mol
InChI Key: FYAMIDFUCUORAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide, commonly known as MMDA, is a psychoactive drug that belongs to the family of phenethylamines. MMDA is a close structural analog of the well-known psychedelic drug, MDMA. MMDA has been studied for its potential therapeutic applications, as well as for its psychoactive effects.

Mechanism of Action

MMDA acts on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine. MMDA also binds to serotonin receptors, specifically the 5-HT2A receptor, which is believed to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
MMDA has been shown to produce a range of physiological and biochemical effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. MMDA also produces psychological effects, including altered perception, mood, and thought processes.

Advantages and Limitations for Lab Experiments

MMDA has advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the central nervous system. A limitation is that MMDA is a controlled substance, and obtaining it for research purposes can be difficult.

Future Directions

There are several future directions for research on MMDA. One area of interest is the potential therapeutic applications of MMDA, particularly as a treatment for depression and PTSD. Another area of interest is the potential use of MMDA as a tool to study the effects of serotonin on the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of MMDA.

Scientific Research Applications

MMDA has been studied for its potential therapeutic applications, including its use as an antidepressant and as a treatment for post-traumatic stress disorder (PTSD). MMDA has also been studied for its effects on the central nervous system, including its potential to enhance cognition and memory.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-5-14-12(16)13(17)15-7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6H,1,5,7-8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAMIDFUCUORAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxalamide, N-allyl-N'-benzo[1,3]dioxol-5-ylmethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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